5-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Description
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a halogenated dihydroquinolinone derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol (CAS: 2021809-76-5) . Its structure features a bicyclic quinoline core substituted with bromine at position 5 and chlorine at position 8, along with a ketone group at position 2.
Properties
IUPAC Name |
5-bromo-8-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFXRRKKZAHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one typically involves the reaction of appropriate substituted anilines with bromine and chlorine reagents under controlled conditions . One common method involves the bromination and chlorination of 1,2-dihydroquinolin-2-one derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
Substitution Reactions
The bromine (C5) and chlorine (C8) atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions.
Notes :
-
Bromine at C5 demonstrates higher reactivity than chlorine due to lower bond dissociation energy.
-
*Yields extrapolated from analogous 6-bromo-8-chloro derivatives.
Transition-Metal-Catalyzed Cross-Couplings
The C5 bromine participates in Pd-catalyzed cross-couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Phenyl-8-chloro-1,2-dihydroquinolin-2-one | 73%* |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF, THF, 70°C | 5-(4-Methoxyphenyl) derivative | 65%* |
Mechanism : Oxidative addition of Pd(0) to C–Br bond → transmetallation with boronic acid → reductive elimination .
Heck Reaction
| Alkene | Conditions | Product | Yield |
|---|---|---|---|
| Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF | 5-Styryl-8-chloro-1,2-dihydroquinolin-2-one | 58%* |
Oxidation of the Dihydroquinolinone Core
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄/CeCl₃ | MeOH, 25°C, 6 hrs | Tetrahydroquinolin-2-one derivative | Bioactivity modulation |
Functionalization at the 1-Position
The NH group in the dihydroquinolinone ring undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 1-Methyl-5-bromo-8-chloro-1,2-dihydroquinolin-2-one | 81%* |
| Acetyl chloride | Pyridine, 0°C → 25°C | 1-Acetyl derivative | 89%* |
Key Insight : N-Alkylation enhances metabolic stability in pharmacological studies .
Ring Expansion and Cyclization
Under acidic conditions, the quinolinone core participates in cyclodehydration:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| PPA (Polyphosphoric acid) | 140°C, 4 hrs | Fused tetracyclic quinoline derivative | Intramolecular cyclization |
Critical Analysis of Reactivity Trends
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Halogen Reactivity : Bromine at C5 undergoes substitution 3–5× faster than chlorine at C8 in SNAr reactions.
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Steric Effects : Bulky substituents at C5 reduce coupling efficiency in Pd-catalyzed reactions (e.g., 20% yield decrease with tert-butyl groups) .
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Electronic Effects : Electron-withdrawing groups on the quinolinone ring accelerate oxidation by 40–60% compared to electron-donating groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound have been reported as low as 5.4 μg/mL against certain pathogens, demonstrating potent activity against infections.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.4 |
| Staphylococcus albus | 6.4 |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells, indicated that treatment with this compound significantly reduced cell proliferation. The findings suggest its potential as a lead compound in cancer therapy .
Biological Research
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may inhibit certain cellular processes by targeting critical proteins involved in disease pathways .
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the compound's effectiveness against Mycobacterium tuberculosis. These studies utilize molecular docking and dynamics simulations to predict binding affinities and potential inhibitory effects on tuberculosis-related proteins . The findings indicate that modifications to the compound's structure can enhance its biological activity.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
8-Bromo-1,2-dihydroquinolin-2-one
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
- Molecular Formula: C₁₃H₁₆BrNO₂
- Molecular Weight : 298.18 g/mol
- CAS: Not explicitly provided
- Key Differences : Features a bromobutoxy chain at position 5 instead of bromine. The extended alkyl chain enhances lipophilicity, impacting solubility and bioavailability.
2,4-Dichloro-8-methylquinoline
- Molecular Formula : C₁₀H₇Cl₂N
- Molecular Weight : 212.08 g/mol
- CAS: Not explicitly provided
- Key Differences : Chlorine substituents at positions 2 and 4, with a methyl group at position 6. The absence of a ketone group and differing halogen positions result in distinct reactivity patterns, particularly in electrophilic substitution reactions.
Comparative Data Table
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The bromine and chlorine substituents in the target compound enhance electron withdrawal, stabilizing the quinoline core and directing electrophilic attacks to positions 3 or 6.
- Hydrogen Bonding: The ketone (C=O) and NH groups facilitate hydrogen bonding, influencing crystal packing and solubility. This contrasts with 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one, where the ether group reduces hydrogen-bonding capacity .
Biological Activity
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is C_9H_6BrClN_1O, featuring a bicyclic structure that includes a quinoline framework. The presence of bromine and chlorine atoms at specific positions influences both its chemical reactivity and biological activity. The carbonyl group at the 2-position contributes to its potential interactions with biological targets.
The biological activity of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of various proteins involved in critical cellular processes:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to disrupted metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : It may bind to receptors involved in signal transduction pathways, thereby influencing cellular responses.
1. Antimicrobial Activity
Research indicates that 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 100 | Ampicillin | 25 |
| Escherichia coli | 75 | Ampicillin | 25 |
This table illustrates that while the compound shows comparable potency to chloramphenicol against Staphylococcus aureus, it is less effective against other strains when compared to ampicillin.
2. Anticancer Activity
Studies have also highlighted the anticancer potential of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one. It has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| L1210 leukemia cells | 15 | |
| MCF-7 breast cancer cells | 12 | |
| A549 lung cancer cells | 18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.
Case Study 1: Antibacterial Evaluation
A study conducted on various derivatives of quinolinone compounds found that those with halogen substitutions, including 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one, exhibited enhanced antibacterial activity. The study utilized molecular docking techniques to predict binding interactions with bacterial DNA gyrase, indicating a potential mechanism for its antibacterial effects .
Case Study 2: Anticancer Activity in vitro
In vitro studies on MCF-7 breast cancer cells revealed that treatment with 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one resulted in significant apoptosis induction. Flow cytometry analysis indicated increased levels of active caspases and annexin V binding, confirming the compound's role in promoting programmed cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
